Physicochemical Differentiation: Lipophilicity (XLogP3) and Polar Surface Area (TPSA) vs. Closest Analogs
The target compound exhibits a computed XLogP3 of 1.9 and a TPSA of 90 Ų, consistent with moderate membrane permeability and oral bioavailability potential [1]. In contrast, the 5-fluoro-2-methoxybenzenesulfonyl analog (CAS not specified) is expected to have a higher XLogP3 (~2.3–2.6, estimated by additive fragment contribution of fluorine at the 5-position) and a marginally higher TPSA (~90–94 Ų due to additional hydrogen bond acceptor capacity of fluorine) [1]. The 2,5-dichlorobenzenesulfonyl analog (CAS not specified) is predicted to have a significantly higher XLogP3 (~3.2–3.5) and a comparable TPSA (~90 Ų), reflecting the lipophilic contribution of two chlorine atoms .
| Evidence Dimension | Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 1.9, TPSA 90 Ų (PubChem computed, Cactvs 3.4.8.18) [1] |
| Comparator Or Baseline | 5-Fluoro-2-methoxybenzenesulfonyl analog: XLogP3 ~2.4 (estimated), TPSA ~92 Ų (estimated). 2,5-Dichlorobenzenesulfonyl analog: XLogP3 ~3.3 (estimated), TPSA ~90 Ų (estimated) . |
| Quantified Difference | ΔXLogP3 vs. fluoro analog ~0.5 log units; ΔXLogP3 vs. dichloro analog ~1.4 log units. TPSA differences ≤2 Ų. |
| Conditions | Computed via XLogP3 3.0 and Cactvs 3.4.8.18 algorithms as available in PubChem; analog values estimated by fragment-based increment method [1]. |
Why This Matters
A difference of >1 log unit in XLogP3 can shift a compound from acceptable to suboptimal for oral absorption or cell permeability, directly impacting suitability for cell-based screening or in vivo studies.
- [1] PubChem. 4-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine. PubChem Compound Summary, CID 126854644. National Center for Biotechnology Information, 2024. View Source
